molecular formula C13H19NO2S B14251976 Aziridine, 2,2,3,3-tetramethyl-1-[(4-methylphenyl)sulfonyl]- CAS No. 432545-79-4

Aziridine, 2,2,3,3-tetramethyl-1-[(4-methylphenyl)sulfonyl]-

Cat. No.: B14251976
CAS No.: 432545-79-4
M. Wt: 253.36 g/mol
InChI Key: OGCWWGXVPOSGRT-UHFFFAOYSA-N
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Description

Aziridine, 2,2,3,3-tetramethyl-1-[(4-methylphenyl)sulfonyl]- is a chemical compound known for its unique structure and reactivity It belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aziridine, 2,2,3,3-tetramethyl-1-[(4-methylphenyl)sulfonyl]- typically involves the reaction of 2,2,3,3-tetramethylaziridine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve moderate temperatures and inert atmosphere to prevent any side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Aziridine, 2,2,3,3-tetramethyl-1-[(4-methylphenyl)sulfonyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Aziridine, 2,2,3,3-tetramethyl-1-[(4-methylphenyl)sulfonyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Aziridine, 2,2,3,3-tetramethyl-1-[(4-methylphenyl)sulfonyl]- involves its ability to undergo ring-opening reactions. The strained three-membered ring of the aziridine makes it highly reactive towards nucleophiles. This reactivity allows it to form covalent bonds with various molecular targets, leading to the modification of biomolecules or the formation of new chemical entities .

Comparison with Similar Compounds

Similar Compounds

  • Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]-
  • Aziridine, 2-ethenyl-3-ethyl-1-[(4-methylphenyl)sulfonyl]-

Uniqueness

Aziridine, 2,2,3,3-tetramethyl-1-[(4-methylphenyl)sulfonyl]- is unique due to its tetramethyl substitution, which provides steric hindrance and influences its reactivity.

Properties

CAS No.

432545-79-4

Molecular Formula

C13H19NO2S

Molecular Weight

253.36 g/mol

IUPAC Name

2,2,3,3-tetramethyl-1-(4-methylphenyl)sulfonylaziridine

InChI

InChI=1S/C13H19NO2S/c1-10-6-8-11(9-7-10)17(15,16)14-12(2,3)13(14,4)5/h6-9H,1-5H3

InChI Key

OGCWWGXVPOSGRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(C2(C)C)(C)C

Origin of Product

United States

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